An In-Depth Technical Guide to 3,4-Diphenylaniline: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 3,4-Diphenylaniline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,4-Diphenylaniline Scaffold
3,4-Diphenylaniline, systematically known as [1,1':2',1''-Terphenyl]-4'-amine, is an aromatic amine characterized by a central aniline core substituted with two phenyl rings at the 3 and 4 positions. This terphenyl-like structure imparts unique electronic and photophysical properties, making it a molecule of significant interest in materials science and medicinal chemistry. The diphenylaniline scaffold is a recurring motif in a variety of functional molecules, and its derivatives have shown promise in applications ranging from organic electronics to therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic approaches, and potential applications of 3,4-Diphenylaniline, offering a valuable resource for researchers working with this versatile building block.
Chemical Structure and Identification
The chemical structure of 3,4-Diphenylaniline consists of a central benzene ring with an amino group at position 1, and two phenyl substituents at positions 3 and 4.
Caption: Chemical structure of 3,4-Diphenylaniline.
Table 1: Chemical Identifiers for 3,4-Diphenylaniline
| Identifier | Value | Source |
| IUPAC Name | 3,4-diphenylaniline | [2] |
| Synonym | [1,1':2',1''-Terphenyl]-4'-amine | [2] |
| CAS Number | 10569-67-2 | [2] |
| Molecular Formula | C₁₈H₁₅N | [2] |
| Molecular Weight | 245.32 g/mol | [2] |
| InChI Key | SGNQTSWLIUHTQZ-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 3,4-Diphenylaniline is essential for its application in synthesis and materials development. While comprehensive experimental data is not widely published, a combination of data from chemical suppliers and computational predictions provides a useful profile of the compound.
Table 2: Physicochemical Properties of 3,4-Diphenylaniline
| Property | Value | Source |
| Melting Point | 94-95 °C | [3][4] |
| Boiling Point (Predicted) | 387.5 ± 21.0 °C | [3][5] |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [3][4][5][6] |
| pKa (Predicted) | 4.00 ± 0.10 | [3] |
| Solubility | Expected to be soluble in common organic solvents such as ethers, toluene, and dichloromethane; sparingly soluble in alcohols; and poorly soluble in water, similar to other terphenyl and diphenylamine compounds.[7][8][9] | N/A |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3,4-Diphenylaniline. Below are the expected key features based on its structure and data for analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the 13 protons of the three phenyl rings. The two protons of the amine group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 18 distinct signals for the 18 carbon atoms, although some peaks in the aromatic region may overlap. The chemical shifts would be characteristic of aromatic carbons, with those directly attached to the nitrogen atom appearing at a different shift compared to the others.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching.[9][10][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 245, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the phenyl rings.
Synthesis of 3,4-Diphenylaniline: A Strategic Approach
Proposed Synthetic Strategy via Sequential Suzuki Coupling
A plausible and efficient route to 3,4-Diphenylaniline involves a two-step sequence of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.[12][13][14][15][16][17][18][19]
Caption: Proposed synthetic workflow for 3,4-Diphenylaniline via sequential Suzuki coupling.
Conceptual Experimental Protocol: Suzuki Coupling Approach
-
Step 1: Monophenylation:
-
To a solution of a 3,4-dihaloaniline (e.g., 3-bromo-4-iodoaniline) in a suitable solvent such as dioxane or DMF, add phenylboronic acid (1.1 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
The choice of dihaloaniline with differential reactivity of the halogens (I > Br) allows for a selective first coupling at the more reactive position.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the resulting monophenylated intermediate by column chromatography.
-
-
Step 2: Diphenylation:
-
Subject the purified monophenylated intermediate to a second Suzuki coupling reaction under similar conditions, reacting it with another equivalent of phenylboronic acid.
-
The less reactive halogen will now participate in the coupling, leading to the formation of 3,4-Diphenylaniline.
-
Purify the final product by column chromatography and/or recrystallization to obtain the desired 3,4-Diphenylaniline.
-
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
An alternative and equally powerful strategy would be to construct the C-N bond in the final step using a Buchwald-Hartwig amination. This would involve the synthesis of a 3,4-diphenyl-substituted aryl halide or triflate, followed by its coupling with an ammonia equivalent or a protected amine.[20][21][22][23][24][25][26]
Caption: Alternative synthetic workflow via Buchwald-Hartwig amination.
Causality in Synthetic Choices:
-
The choice of a palladium catalyst and a suitable phosphine ligand is critical in both Suzuki and Buchwald-Hartwig reactions. Bulky, electron-rich ligands often enhance the catalytic activity and promote the desired coupling.[20]
-
The selection of the base is crucial for the efficiency of the transmetalation step in the Suzuki coupling and for the deprotonation of the amine in the Buchwald-Hartwig reaction.
-
Inert atmosphere conditions are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Potential Applications of 3,4-Diphenylaniline
The unique structure of 3,4-Diphenylaniline suggests its utility as a building block in several areas of research and development, particularly in materials science and medicinal chemistry.
Organic Electronics
The terphenyl core of 3,4-Diphenylaniline provides a rigid, conjugated system that can be functionalized to create materials with desirable electronic and photophysical properties.[27][28][29] The amino group serves as a versatile handle for further chemical modifications.
-
Organic Light-Emitting Diodes (OLEDs): Diarylamine and triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their suitable HOMO energy levels and good charge-carrier mobility.[30][31][32][33] 3,4-Diphenylaniline can serve as a precursor to more complex triarylamine-based materials for use in the emissive or hole-transport layers of OLED devices.
-
Organic Photovoltaics (OPVs): The electron-donating nature of the aniline moiety combined with the extended π-system of the terphenyl structure makes 3,4-Diphenylaniline a promising building block for donor materials in OPV devices.[28]
-
Fluorescent Probes and Sensors: The photophysical properties of terphenyl derivatives can be tuned by introducing various functional groups, leading to the development of fluorescent materials for sensing applications.[1][21][32][34][35][36][37]
Medicinal Chemistry
The diphenylamine scaffold is present in a number of biologically active compounds.[1][15][37][38][39] The structural rigidity and the potential for introducing diverse substituents make 3,4-Diphenylaniline an attractive starting point for the design and synthesis of novel therapeutic agents.
-
Antimicrobial and Anticancer Agents: Various derivatives of diphenylamine have been reported to exhibit antimicrobial and anticancer activities.[10][15][38][39] The 3,4-diphenyl substitution pattern offers a unique steric and electronic profile that could be explored for the development of new drug candidates.
-
Enzyme Inhibitors: The terphenyl framework can be functionalized to interact with the active sites of enzymes, making it a potential scaffold for the design of enzyme inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[27]
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is moderately toxic and handle with care.[4][6][27]
Conclusion
3,4-Diphenylaniline is a valuable chemical building block with a unique combination of structural, electronic, and photophysical properties. Its synthesis can be reliably achieved through modern cross-coupling methodologies, and its potential applications in organic electronics and medicinal chemistry are significant. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development in these exciting fields.
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